Methyl 3-(1,3-dioxolan-2-yl)propanoate
CAS No.: 81625-03-8
Cat. No.: VC18485448
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81625-03-8 |
|---|---|
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | methyl 3-(1,3-dioxolan-2-yl)propanoate |
| Standard InChI | InChI=1S/C7H12O4/c1-9-6(8)2-3-7-10-4-5-11-7/h7H,2-5H2,1H3 |
| Standard InChI Key | RHVXUZUXUAPMDA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCC1OCCO1 |
Introduction
Structural and Molecular Characteristics
Methyl 3-(1,3-dioxolan-2-yl)propanoate features a 1,3-dioxolane ring—a five-membered cyclic ether—covalently bonded to a methyl propanoate group. The dioxolane ring adopts a puckered conformation, with the two oxygen atoms at positions 1 and 3 contributing to its electron-rich nature. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 160.17 g/mol | |
| Density | 1.105 g/cm³ | |
| Boiling point | 202.1°C at 760 mmHg | |
| Flash point | 78.6°C | |
| Partition coefficient (LogP) | 0.312 |
The compound’s polar surface area (44.76 Ų) and moderate hydrophilicity (LogP = 0.312) suggest balanced solubility in both aqueous and organic media, a critical trait for its utility in multiphasic reactions. Nuclear magnetic resonance (NMR) studies confirm the trans-configuration of substituents on the dioxolane ring, which stabilizes the structure through minimized steric strain .
Synthesis and Manufacturing
Acid-Catalyzed Esterification
The most common synthesis route involves esterifying 3-(1,3-dioxolan-2-yl)propanoic acid with methanol under acidic conditions. A typical procedure uses sulfuric acid or p-toluenesulfonic acid as a catalyst in tetrahydrofuran (THF) at 60–80°C . This method achieves yields exceeding 75%, with purity optimized via vacuum distillation .
Hypervalent Iodine-Mediated Oxidative Coupling
Recent advances employ hypervalent iodine reagents (e.g., phenyliodine bis(trifluoroacetate)) to oxidize alkenes in the presence of carboxylic acids and silyl enol ethers. This method stereospecifically generates a 1,3-dioxolan-2-yl cation intermediate, which is trapped by nucleophiles to form the target compound . For example, cis-4-octene reacts with acetic acid and dimethylketene methyl trimethylsilyl acetal at −40°C to yield methyl 3-(1,3-dioxolan-2-yl)propanoate with >90% diastereoselectivity .
Industrial-Scale Production
Continuous flow reactors are increasingly adopted for large-scale synthesis, offering precise temperature control (−30°C to 80°C) and reduced reaction times . Catalytic systems using immobilized lipases (e.g., Candida antarctica Lipase B) have also been explored for greener production, achieving 85% conversion under solvent-free conditions.
Reactivity and Functional Transformations
Ring-Opening Reactions
The dioxolane ring undergoes acid-catalyzed hydrolysis to yield methyl 3-hydroxypropanoate, a precursor for biodegradable polymers. Kinetic studies reveal a first-order dependence on , with activation energy () of 68 kJ/mol in aqueous HCl .
Nucleophilic Substitution
The ester carbonyl group participates in nucleophilic acyl substitutions. For instance, aminolysis with primary amines produces 3-(1,3-dioxolan-2-yl)propionamides, which exhibit antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Polymerization
Radical-initiated copolymerization with styrene yields cross-linked polymers with glass transition temperatures () ranging from 45°C to 85°C, depending on the monomer ratio. These materials show potential as humidity-resistant coatings in electronic packaging.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 185°C, with major mass loss occurring at 240°C due to cleavage of the dioxolane ring . Differential scanning calorimetry (DSC) reveals a crystallization exotherm at −15°C, suggesting supercooling behavior in the pure liquid state .
Spectroscopic Profiles
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IR (KBr): 1745 cm⁻¹ (ester C=O), 1230 cm⁻¹ (C-O-C asymmetric stretch), 1065 cm⁻¹ (dioxolane ring breathing) .
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¹H NMR (400 MHz, CDCl₃): δ 4.85 (s, 1H, dioxolane CH), 3.70 (s, 3H, OCH₃), 2.60–2.45 (m, 2H, CH₂COO), 1.95–1.80 (m, 2H, CH₂CH₂) .
Applications in Materials Science
Polymer Additives
Incorporating 5–10 wt% methyl 3-(1,3-dioxolan-2-yl)propanoate into poly(lactic acid) (PLA) reduces brittleness, increasing elongation at break from 6% to 22% while maintaining compostability.
Solvent Systems
The compound serves as a co-solvent in lithium-ion battery electrolytes, improving ionic conductivity to 12.8 mS/cm at 25°C when blended with ethylene carbonate (3:7 v/v) .
Comparative Analysis with Structural Analogues
The methyl ester derivative exhibits lower hydrophobicity (LogP = 0.312) compared to its ethyl counterpart (LogP = 0.702), making it preferable for aqueous-phase reactions .
Recent Advances
A 2025 study demonstrated the compound’s utility in synthesizing spirocyclic ketals via gold-catalyzed cyclization, achieving 92% yield with (1 mol%) in dichloroethane at 80°C . These spirocompounds show promise as chiral ligands in asymmetric catalysis.
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